Potency at TARP γ‑8: pIC₅₀ 9.7 (0.2 nM) for AMPA Receptor Modulator‑1 versus LY3130481 (IC₅₀ 65 nM)
AMPA Receptor Modulator‑1 exhibits a pIC₅₀ of 9.7 (corresponding to an IC₅₀ of ~0.2 nM) at GluA1/γ‑8 receptors, representing approximately 325‑fold greater potency than the TARP γ‑8 antagonist LY3130481 (IC₅₀ = 65 nM; pIC₅₀ ≈ 7.2) [1].
| Evidence Dimension | In vitro potency at GluA1/γ‑8 (IC₅₀ / pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 9.7; IC₅₀ ≈ 0.2 nM |
| Comparator Or Baseline | LY3130481: IC₅₀ = 65 nM |
| Quantified Difference | ~325‑fold greater potency |
| Conditions | Calcium flux assay in HEK293F cells co‑transfected with GluA1 and TARP γ‑8 |
Why This Matters
Higher potency enables lower dosing requirements and potentially reduces off‑target effects in in vivo studies.
- [1] Ravula, S. et al. Lead Optimization of 5‑Aryl Benzimidazolone- and Oxindole‑Based AMPA Receptor Modulators Selective for TARP γ‑8. ACS Med. Chem. Lett. 2018, 9, 821–826. DOI: 10.1021/acsmedchemlett.8b00215 View Source
